molecular formula C10H14ClNSi B3183260 N-(Trimethylsilyl)-4-chlorobenzaldimine CAS No. 85654-07-5

N-(Trimethylsilyl)-4-chlorobenzaldimine

Cat. No.: B3183260
CAS No.: 85654-07-5
M. Wt: 211.76 g/mol
InChI Key: XLCRIROPKDZGLD-XYOKQWHBSA-N
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Description

Contextualization of Silyl (B83357) Imines in Contemporary Organic Synthesis

Silyl imines, also known as N-silylimines, represent a class of organosilicon compounds that have garnered considerable attention in organic synthesis. rsc.org The presence of the trimethylsilyl (B98337) group on the nitrogen atom serves multiple purposes. It enhances the stability of the imine functionality, which can otherwise be prone to hydrolysis or oligomerization. rsc.org Furthermore, the silyl group can act as a removable activating group, influencing the reactivity of the imine bond. rsc.org

In contemporary organic synthesis, silyl imines are valued as versatile synthons for the introduction of nitrogen atoms into organic molecules. nih.govarkat-usa.org They participate in a wide array of chemical reactions, including nucleophilic additions, cycloadditions, and rearrangements, leading to the formation of diverse nitrogen-containing compounds such as amines, amino acids, and heterocyclic systems. rsc.orgyoutube.com Their ability to generate azomethine ylides upon desilylation makes them particularly useful in [3+2] cycloaddition reactions for the construction of five-membered nitrogen heterocycles. youtube.com The facile cleavage of the Si-N bond under mild conditions allows for the deprotection of the resulting nitrogen-containing products, further highlighting their synthetic utility. rsc.org

Significance of the 4-Chloro Substituent in Chemical Reactivity

The presence of a chlorine atom at the para-position of the phenyl ring in N-(Trimethylsilyl)-4-chlorobenzaldimine plays a crucial role in modulating its chemical reactivity. Chlorine is an electron-withdrawing group, which influences the electronic properties of the entire molecule. chemrxiv.org This electronic effect is transmitted through the aromatic ring to the imine carbon, making it more electrophilic.

The increased electrophilicity of the imine carbon enhances its susceptibility to nucleophilic attack. This is a key factor in reactions such as additions of organometallic reagents and cycloadditions. For instance, in cycloaddition reactions, the electron-withdrawing nature of the 4-chloro substituent can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, thereby facilitating its reaction with electron-rich dienophiles in Diels-Alder type reactions. chemrxiv.org The substituent can also influence the regioselectivity and stereoselectivity of these reactions. While electron-withdrawing groups on the imine can sometimes decrease the rate of reaction with certain nucleophiles, they are generally considered to enhance the reactivity towards a broad range of synthetic partners. rsc.org

Overview of Research Trajectories for this compound

Research involving this compound and related silyl imines has primarily focused on their application as building blocks for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govarkat-usa.orgbeilstein-journals.org A significant area of investigation is their participation in cycloaddition reactions, where they can act as versatile components to construct various ring systems.

Another important research avenue is the utilization of N-silylimines in [4+2] cycloaddition reactions (Diels-Alder reactions). In these reactions, the N-silylimine can act as a dienophile, reacting with a diene to form a six-membered heterocyclic ring. The electron-withdrawing 4-chloro group on the benzaldimine moiety is expected to enhance its dienophilic character.

Furthermore, N-silylimines are precursors to azomethine ylides for [3+2] cycloaddition reactions, leading to the formation of pyrrolidine (B122466) derivatives. youtube.com Although specific studies detailing the generation of an azomethine ylide from this compound are not prevalent in the reviewed literature, this remains a plausible and valuable research direction given the general reactivity of silyl imines. The resulting highly substituted pyrrolidines are of significant interest in medicinal chemistry.

Table 2: Representative Reactions of N-Silyl Imines

Reaction Type Reactants Product Type Significance
β-Lactam Synthesis N-Trimethylsilyl imine, Ester enolate β-Lactam Access to a core structure of many antibiotics.
[4+2] Cycloaddition N-Silyl imine (as dienophile), Diene Tetrahydropyridine (B1245486) derivative Formation of six-membered nitrogen heterocycles.

| [3+2] Cycloaddition | Azomethine ylide (from N-Silyl imine), Alkene | Pyrrolidine derivative | Construction of five-membered nitrogen heterocycles. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-trimethylsilylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCRIROPKDZGLD-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85654-07-5
Record name N-(Trimethylsilyl)-4-chlorobenzaldimine
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Advanced Synthetic Methodologies for N Trimethylsilyl 4 Chlorobenzaldimine

Foundational Approaches to Silyl (B83357) Imine Synthesis

The formation of silyl imines is generally achieved through the condensation reaction between a carbonyl compound and a nitrogen source, coupled with silylation. Historically, the direct synthesis of imines from aldehydes or ketones and primary amines is a reversible, acid-catalyzed process that requires the removal of water to drive the equilibrium toward the product. operachem.commasterorganicchemistry.comlibretexts.org

For N-silylated imines, the foundational strategies are adapted to incorporate a silicon-containing group. One of the most direct and effective methods involves the reaction of an aldehyde with a silylamide base. The use of alkali metal silylamides, such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS), is particularly prevalent. commonorganicchemistry.com These reagents act as both the nitrogen source and the silylating agent, reacting with the aldehyde in a single step to form the N-silylated imine and a metal oxide byproduct.

Another common approach involves the reaction of a pre-formed, unstable imine with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or a silyl triflate (TMSOTf) in the presence of a non-nucleophilic base. thieme-connect.com However, for aldehydes like 4-chlorobenzaldehyde (B46862), the one-pot reaction with a reagent like LiHMDS is often more efficient and is considered a foundational method for this class of compounds. Catalytic methods, including the dehydrocoupling of amines with silanes and the hydrosilylation of imines, also represent fundamental pathways in the broader context of N-silylamine synthesis. rsc.org

Optimized Preparation Methods for N-(Trimethylsilyl)-4-chlorobenzaldimine

The optimized synthesis of this compound hinges on the careful selection of precursors and the precise control of reaction parameters to maximize yield and purity while ensuring scalability.

Analysis of Precursor Selection and Stoichiometry

The most direct and widely employed precursors for the synthesis of this compound are 4-chlorobenzaldehyde and a silylating amine source. Lithium hexamethyldisilazide (LiHMDS) is an ideal reagent for this transformation as it is a strong, non-nucleophilic base that provides the N-(trimethylsilyl) moiety directly. commonorganicchemistry.com

The stoichiometry of the reaction is critical for achieving high conversion. Typically, a slight excess of LiHMDS (e.g., 1.05 to 1.2 equivalents) relative to 4-chlorobenzaldehyde is used. This ensures the complete consumption of the aldehyde, which can be difficult to separate from the final product. Using a significant excess of the silylating agent is generally avoided to prevent complications during workup and purification.

PrecursorRoleTypical Stoichiometry (Equivalents)Rationale
4-ChlorobenzaldehydeElectrophile (Carbonyl Source)1.0Limiting Reagent
Lithium Hexamethyldisilazide (LiHMDS)Nucleophile & Silylating Agent1.05 - 1.2Ensures complete conversion of the aldehyde.

Investigation of Reaction Conditions and Solvent Effects

The reaction between 4-chlorobenzaldehyde and LiHMDS is highly sensitive to atmospheric moisture and must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). researchgate.netrsc.org The choice of solvent plays a significant role in the reaction's success.

Aprotic, non-coordinating, or weakly coordinating solvents are preferred. Tetrahydrofuran (THF) is a common choice as it effectively dissolves LiHMDS and the aldehyde. commonorganicchemistry.com Other solvents such as diethyl ether, toluene, or hexanes can also be employed. The reaction is typically initiated at a low temperature, such as -78 °C, by adding the aldehyde solution to the LiHMDS solution to control the initial exothermic reaction. The mixture is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

ParameterConditionEffect on Reaction
Solvent Anhydrous THF, Diethyl Ether, TolueneAprotic solvents prevent quenching of the highly basic LiHMDS and facilitate solubility.
Temperature -78 °C to Room TemperatureLow initial temperature controls the reaction rate; warming ensures completion.
Atmosphere Inert (Nitrogen or Argon)Prevents decomposition of the moisture-sensitive LiHMDS reagent and silylimine product.
Reaction Time 1 - 4 hoursTypically sufficient for full conversion after warming to room temperature.

Catalytic Strategies in Synthesis of this compound

While the stoichiometric reaction with LiHMDS is highly effective, catalytic approaches are of interest for improving atom economy and sustainability. For the broader synthesis of silyl imines, Lewis acids can be used to activate the aldehyde carbonyl group towards nucleophilic attack by a less reactive silyl amine, such as hexamethyldisilazane (B44280) (HMDS). Potential catalysts could include metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or other Lewis acidic species that can tolerate the reaction conditions.

Another catalytic route involves the condensation of 4-chlorobenzaldehyde with ammonia (B1221849), followed by in-situ silylation catalyzed by an appropriate agent. However, these multi-component catalytic systems can be more complex to optimize compared to the straightforward stoichiometric method with LiHMDS. For this specific transformation, the high efficiency of the LiHMDS route often makes it the preferred method despite its stoichiometric nature.

Yield Optimization and Scalability Considerations

High yields (often >90%) of this compound can be achieved by adhering to strict anhydrous and anaerobic conditions. Optimization involves the slow, controlled addition of the aldehyde to the LiHMDS solution at low temperatures to minimize side reactions. After the reaction is complete, the primary byproduct is lithium chloride, which precipitates from many organic solvents and can be removed by filtration. The crude product is typically purified by vacuum distillation.

For scalability, several factors must be considered. The cost and handling of large quantities of LiHMDS, which is often sold as a solution in THF, are primary considerations. Heat management during the addition of the aldehyde becomes more critical on a larger scale to prevent runaway reactions. Efficient filtration to remove lithium salts and subsequent distillation under reduced pressure are key steps in obtaining a high-purity product on a multi-gram or kilogram scale. nih.gov

Regioselective and Stereoselective Synthetic Pathways

For the synthesis of this compound from 4-chlorobenzaldehyde, regioselectivity is not a significant issue as the reaction occurs specifically at the aldehyde functional group. The precursors have well-defined reaction sites, leading to a single constitutional isomer.

Stereoselectivity, however, pertains to the geometry of the carbon-nitrogen double bond (C=N). Aldimines can exist as E and Z geometric isomers. For N-silylated imines derived from aromatic aldehydes, the E-isomer is generally the thermodynamically favored product due to minimized steric hindrance between the bulky trimethylsilyl group and the aromatic ring. Under standard reaction conditions, the formation of the E-isomer is highly preferred, and it is often the only detectable isomer by NMR spectroscopy. The synthesis is therefore considered highly stereoselective. If a chiral center were present in the aldehyde precursor, controlling the diastereoselectivity of the addition would become a critical aspect of the synthesis. However, for the achiral substrate 4-chlorobenzaldehyde, this is not a concern.

Elucidation of Reactivity and Mechanistic Pathways for N Trimethylsilyl 4 Chlorobenzaldimine

Electrophilic and Nucleophilic Reactivity of the Imine Moiety

The imine moiety in N-(trimethylsilyl)-4-chlorobenzaldimine exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile. The electronic properties of N-silylated imines are distinct from their non-silylated parent compounds. rsc.org

The carbon atom of the imine is electrophilic, susceptible to attack by nucleophiles. This reactivity is influenced by the electron-withdrawing 4-chlorophenyl group, which further polarizes the C=N bond. The silicon-nitrogen bond also plays a crucial role; the nitrogen atom is less basic compared to that in a standard imine, which enhances the electrophilicity of the imine carbon.

Conversely, N-silylated imines can exhibit nucleophilic character. nih.gov While less common for the imine itself, related species derived from this compound can act as potent nucleophiles. For instance, deprotonation at a position alpha to the imine can generate a carbanion whose nucleophilicity is modulated by the N-silyl group. This dual reactivity allows the compound to participate in a wide array of chemical transformations, including C-C and C-N bond-forming reactions. rsc.org Aldimines with electron-withdrawing substituents, such as the 4-chlorophenyl group, generally show different reactivity profiles in reactions like hydrosilylation compared to those with electron-donating groups. rsc.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for constructing heterocyclic rings, and N-silylated imines are effective partners in these transformations. chemrxiv.orgbenthamscience.com Their participation in such reactions provides efficient routes to complex nitrogen-containing scaffolds.

This compound is a suitable dipolarophile for [3+2] cycloaddition reactions. In these reactions, a three-atom component (1,3-dipole) reacts with the two-atom C=N component of the silylimine to form a five-membered ring. A notable example is the reaction with azomethine ylides, nitrones, or nitrile oxides to produce functionalized heterocyclic products in a regio- and diastereoselective manner. researchgate.netchemrxiv.org

One specific application involves the reaction of silyl-protected imines with 1,3-dipoles generated from tertiary amine N-oxides. nih.govyoutube.com This process leads to the formation of imidazolidine (B613845) rings, which are precursors to valuable 1,2-diamine structures. nih.gov The use of a silyl-protected imine like this compound offers advantages in terms of stability and substrate scope compared to using unstable, free imines. nih.govyoutube.com The reaction proceeds by combining the silyl (B83357) imine with the N-oxide in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov

1,3-Dipole SourceDipolarophileProduct ClassConditions
Azomethine Ylideα,β-Unsaturated SultamFused IsoxazolidineTrifluoroacetic acid (TFA)
Nitroneα,β-Unsaturated SultamFused IsoxazolidineHeat
Tertiary Amine N-OxideSilyl-protected ImineImidazolidineLithium Diisopropylamide (LDA)

Table 2: Representative [3+2] Cycloaddition Reactions. chemrxiv.orgresearchgate.netnih.gov

Understanding the intricate mechanisms of cycloaddition reactions is crucial for controlling their outcomes. Computational studies, particularly using Density Functional Theory (DFT), serve as powerful mechanistic probes. nih.govkaust.edu.sa These studies can elucidate the reaction pathways, identify transition states, and explain the observed regioselectivity and stereoselectivity. kaust.edu.sa

For the [3+2] cycloaddition of silyl-protected imines, DFT calculations have been employed to map the potential energy surface of the reaction. nih.gov For example, in the reaction with a 1,3-dipole generated from trimethylamine (B31210) N-oxide, computational analysis helped to establish that the mechanism proceeds through a multi-ion-bridge intermediate, avoiding a more reactive iminium intermediate and thus broadening the reaction's flexibility. nih.gov Similarly, computational analysis of azide-nitrile cycloadditions has helped to compare the efficacy of different catalytic systems by calculating their respective energy barriers. organic-chemistry.org Such theoretical investigations are essential for optimizing reaction conditions and designing new, more efficient synthetic methodologies.

Transformations Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is not merely a passive substituent; its dynamic behavior is central to the utility of this compound in synthesis.

The formation of this compound involves the silylation of the corresponding imine, typically using a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base. ut.ac.ir The resulting silicon-nitrogen (Si-N) bond is of moderate strength and can be cleaved under specific conditions.

Desilylation, the removal of the TMS group, is a key step in many synthetic sequences. The Si-N bond is notably labile and can be cleaved under mild conditions. acs.org This facile cleavage is often achieved through hydrolysis upon workup, regenerating the N-H bond. rsc.orgut.ac.ir Alternatively, fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are highly effective for desilylation due to the high strength of the silicon-fluorine (Si-F) bond. organic-chemistry.orgharvard.edu The ease and selectivity of this desilylation step are critical advantages in multi-step syntheses. rsc.orgresearchgate.net

Reagent(s)ConditionsSubstrate TypeReference
Tetrabutylammonium fluoride (TBAF)THFSilyl ethers, Silyl acetylenes organic-chemistry.orgharvard.edu
Potassium trimethylsilanolate (KOTMS)-Various organosilanes organic-chemistry.org
Hydrofluoric acid (HF)Pyridine, AcetonitrileSilyl ethers harvard.edu
Water (Hydrolysis)Aqueous workupN-Silylamines rsc.orgut.ac.ir

Table 3: Common Reagents for Desilylation Reactions.

The trimethylsilyl group serves as an effective protecting group for the imine nitrogen. acs.orgwikipedia.org In its protected form, the imine is shielded from undesired reactions, such as self-condensation or reaction with nucleophiles at the nitrogen atom. The TMS group's steric bulk can also influence the stereochemical course of reactions at adjacent centers. rsc.org

The primary advantage of using the TMS group in this context is its straightforward removal under conditions that often leave other functional groups intact. rsc.orgresearchgate.net After the desired transformations on other parts of the molecule have been completed, the TMS group can be readily cleaved to unmask the primary amine functionality or to allow for further reactions at the nitrogen atom. rsc.orgut.ac.ir This protecting group strategy is fundamental to the application of N-silylimines in the synthesis of complex nitrogen-containing compounds like amines, amino acids, and various heterocycles. acs.org

Metal-Mediated and Organocatalytic Transformations

This compound serves as a versatile substrate in a variety of metal-mediated and organocatalytic transformations. The presence of the N-trimethylsilyl group and the C-chloro substituent on the aromatic ring allows for a range of synthetic manipulations, including cross-coupling reactions, Lewis acid-catalyzed additions, and phosphine-catalyzed transformations. These reactions provide pathways to a diverse array of more complex molecular architectures.

The 4-chlorophenyl moiety of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this exact N-silylated imine are not extensively documented, its reactivity can be inferred from the well-established mechanisms of reactions such as the Sonogashira, Suzuki, and Heck couplings with aryl chlorides. nrochemistry.comlibretexts.orgorganic-chemistry.org The success of these transformations often depends on the choice of catalyst, ligands, and reaction conditions to overcome the lower reactivity of aryl chlorides compared to bromides or iodides. libretexts.orgwikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. organic-chemistry.orglibretexts.org In a hypothetical reaction, this compound could be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. nrochemistry.com The catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the alkyne-substituted imine. The trimethylsilyl group on the imine nitrogen would likely remain intact under standard Sonogashira conditions, although its lability in the presence of certain bases or nucleophiles should be considered.

Suzuki Coupling: The Suzuki coupling reaction joins an organoboron compound with an organohalide. libretexts.org this compound could potentially undergo Suzuki coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the boronate species, and reductive elimination. libretexts.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for the successful coupling of aryl chlorides. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. organic-chemistry.org It is plausible that this compound could participate in a Heck reaction with an alkene, catalyzed by a palladium complex. The reaction would likely proceed via oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.

A summary of potential palladium-catalyzed cross-coupling partners for this compound is presented in the table below.

Coupling Reaction Coupling Partner Potential Product Structure
SonogashiraTerminal Alkyne (R-C≡CH)4-(Alkynyl)benzaldimine derivative
SuzukiBoronic Acid (R-B(OH)₂)4-(Aryl/Vinyl)benzaldimine derivative
HeckAlkene (CH₂=CHR)4-(Alkenyl)benzaldimine derivative

The imine functionality in this compound can be activated by Lewis acids, facilitating nucleophilic additions to the carbon-nitrogen double bond. acs.orgacs.org The N-trimethylsilyl group can influence the reactivity of the imine and can also be involved in the reaction mechanism.

Lewis acids can coordinate to the nitrogen atom of the imine, increasing its electrophilicity and making it more susceptible to attack by nucleophiles. In some cases, the reaction may proceed through the in situ generation of an iminium ion. acs.org For N-silylated imines, the trimethylsilyl group can also be transferred to a nucleophile or an activating agent. nrochemistry.comorganic-chemistry.org

For instance, in reactions with silyl enol ethers, a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can catalyze the addition to N,O-acetals, which are structurally related to N-silyl imines, proceeding through a transient acyclic iminium ion intermediate. capes.gov.br Similarly, Lewis acid-catalyzed additions of organometallic reagents to imines are well-established. acs.org The presence of the N-trimethylsilyl group can offer advantages in terms of substrate stability and reactivity. acs.org

The table below summarizes potential Lewis acid-catalyzed reactions with this compound.

Nucleophile Lewis Acid Catalyst (Example) Potential Product
Silyl Enol EtherTrimethylsilyl trifluoromethanesulfonate (TMSOTf)β-Amino ketone derivative
AllylsilaneTitanium(IV) chloride (TiCl₄)Homoallylic amine derivative
Organolithium ReagentBoron trifluoride etherate (BF₃·OEt₂)α-Substituted amine derivative

Phosphines can act as nucleophilic catalysts to promote a variety of transformations involving imines. organic-chemistry.orgnih.gov While specific examples with this compound are not prevalent, the general reactivity of imines in the presence of phosphines suggests several potential reaction pathways.

Phosphine catalysis often involves the initial addition of the phosphine to an electrophilic species, generating a zwitterionic intermediate that then reacts with the imine. For example, in a phospha-Mannich type reaction, a phosphine can add to an activated alkene, and the resulting enolate equivalent can then add to the imine. thieme-connect.comnih.gov

Another possibility is the phosphine-catalyzed annulation reaction. Azomethine imines, which are 1,3-dipoles, have been shown to undergo various annulations with allenoates in the presence of a phosphine catalyst. acs.org While this compound is not a 1,3-dipole itself, it could potentially react with a species that is activated by a phosphine.

The table below outlines plausible phosphine-catalyzed reactions involving this compound.

Reaction Type Co-reactant Phosphine Catalyst (Example) Potential Product Class
Phospha-MannichActivated AlkeneTriphenylphosphine (B44618) (PPh₃)β-Amino carbonyl derivative
AnnulationAllenoateTributylphosphine (PBu₃)Nitrogen-containing heterocycle
Conjugate Additionα,β-Unsaturated KetimineDiphenylphosphine (Ph₂PH)Tertiary enaminophosphine

Radical Reactions and Their Pathways

The N-trimethylsilyl group in this compound can play a significant role in radical reactions. α-Silyl amines and their derivatives are known precursors to α-aminoalkyl radicals. capes.gov.brthieme-connect.com These radicals can be generated through various methods, including single-electron transfer (SET) processes, often initiated by photoredox catalysis. capes.gov.br

Upon formation, the α-aminoalkyl radical derived from this compound could participate in a variety of carbon-carbon bond-forming reactions. For example, it could add to electron-deficient alkenes in a Giese-type reaction. nih.gov The reaction mechanism typically involves the generation of the radical, its addition to the alkene, and subsequent steps to yield the final product.

The general pathway for the photoredox-catalyzed generation of an α-aminoalkyl radical from a silyl amine involves the oxidation of the silyl amine to a radical cation, followed by desilylation to form the α-aminoalkyl radical. capes.gov.br This radical can then engage in various synthetic transformations. Radical additions to imines are also a known class of reactions, where an external radical species adds to the C=N bond. acs.org

Stereo- and Enantioselective Reaction Development

The development of stereoselective and enantioselective reactions involving this compound is an area of significant interest. The imine functionality provides a handle for the introduction of new stereocenters. Chiral catalysts, either metal-based or organocatalytic, can be employed to control the facial selectivity of nucleophilic additions to the C=N bond.

For example, the use of chiral phosphine ligands in palladium-catalyzed reactions or chiral Lewis acids in addition reactions can induce enantioselectivity. thieme-connect.comwikipedia.org In the context of N-silylated imines, enantioselective additions of vinylketene silyl imines have been achieved using chiral Lewis base catalysis. organic-chemistry.org This suggests that similar strategies could be applied to this compound.

Furthermore, the development of asymmetric counteranion-directed catalysis (ACDC) has shown promise for the enantioselective functionalization of N-acyliminium ions, which can be generated from precursors related to N-silyl imines. nrochemistry.com These approaches could potentially be adapted for the stereocontrolled synthesis of chiral amines derived from this compound.

Applications of N Trimethylsilyl 4 Chlorobenzaldimine in Advanced Organic Synthesis

Strategic Utility as a Building Block and Synthon

N-(Trimethylsilyl)-4-chlorobenzaldimine, also known by its synonym N-(4-Chlorobenzylidene)trimethylsilylamine, is recognized for its role as a key building block and synthon in organic synthesis. The trimethylsilyl (B98337) group serves as a protective group for the imine nitrogen, enhancing its stability and modulating its reactivity. This silylated imine can act as an electrophile at the imine carbon and as a nucleophile after deprotonation at the α-carbon, showcasing its versatile reactivity. nih.gov The presence of the 4-chloro substituent on the benzene (B151609) ring also influences the electronic properties of the molecule, impacting its reactivity in various chemical transformations.

The strategic importance of N-silylated imines, in general, lies in their ability to participate in a wide array of reactions to form carbon-carbon and carbon-nitrogen bonds. rsc.org These reactions are often characterized by high regio- and stereoselectivity, making them attractive for the synthesis of complex target molecules. The trimethylsilyl group can be easily removed under mild conditions, typically by hydrolysis, to furnish the corresponding N-unsubstituted or N-protonated products.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 85654-07-5
Molecular Formula C10H14ClNSi
Molecular Weight 211.76 g/mol
Appearance Solid

| Melting Point | 27-36 °C |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

The construction of nitrogen-containing heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound provides a valuable entry point for the synthesis of several important classes of heterocycles.

While direct examples of this compound in pyrrole (B145914) synthesis are not extensively documented in the reviewed literature, the general reactivity of N-silylated imines suggests their potential in this area. One common strategy for pyrrole synthesis involves the [3+2] cycloaddition of an azomethine ylide with an alkyne. N-silylated imines can serve as precursors to azomethine ylides upon desilylation and reaction with a suitable activating agent. The resulting pyrrole ring would bear the 4-chlorophenyl substituent at a specific position, depending on the reaction mechanism.

Another plausible approach is the reaction of the lithiated form of the silylated imine (a nitrogen analog of an enolate) with α-haloketones, followed by cyclization. This method would lead to the formation of polysubstituted pyrroles. The 4-chlorophenyl group from the starting imine would be incorporated into the final pyrrole structure.

The synthesis of β-lactams, the core structural motif of penicillin and other related antibiotics, is a significant area of organic synthesis. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a powerful method for constructing the four-membered azetidinone ring of β-lactams. beilstein-journals.org N-silylated imines, including this compound, are valuable substrates in this reaction.

In a typical Staudinger reaction, a ketene, often generated in situ from an acyl chloride and a tertiary amine, reacts with the imine to form a zwitterionic intermediate that subsequently undergoes ring closure to yield the β-lactam. The trimethylsilyl group on the imine nitrogen can influence the stereochemical outcome of the reaction and can be readily removed during workup to provide N-H β-lactams. The use of N-silylated imines can offer advantages in terms of reactivity and handling compared to their non-silylated counterparts.

Table 2: Illustrative Example of a Staudinger Reaction with an N-Silylated Imine

Imine Ketene Precursor Product Diastereoselectivity Yield

This table presents a generalized reaction based on established Staudinger chemistry. Specific conditions and outcomes for this compound may vary.

Aziridines, three-membered nitrogen-containing heterocycles, are important synthetic intermediates. The reaction of N-silylated imines with diazo compounds in the presence of a suitable catalyst can lead to the formation of aziridines. Alternatively, the aza-Darzens reaction, involving the reaction of an imine with an α-haloester enolate, can also be employed for aziridine (B145994) synthesis. While specific examples with this compound are scarce, the general reactivity of N-silylated imines supports their potential in these transformations. beilstein-journals.org

Furthermore, N-silylated imines can be utilized in the synthesis of other heterocyclic systems. For example, they can act as dienophiles in aza-Diels-Alder reactions with electron-rich dienes to afford tetrahydropyridine (B1245486) derivatives. The 4-chlorophenyl group would be incorporated into the resulting heterocyclic framework, providing a handle for further functionalization.

Contribution to Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov Imines are frequently employed as key components in MCRs, and N-silylated imines like this compound offer a stable and reactive platform for such transformations.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can potentially utilize N-silylated imines. mdpi.com In an Ugi-type reaction, an imine, a carboxylic acid, an isocyanide, and an amine (or ammonia) can react to form a dipeptide-like product. The use of this compound would introduce the 4-chlorobenzylamino moiety into the final structure. The trimethylsilyl group would likely be cleaved under the reaction conditions.

The development of novel MCRs involving N-silylated imines is an active area of research, aiming to generate diverse libraries of complex molecules with potential biological activities in a highly convergent and atom-economical manner. researchgate.net

Precursor for Complex Molecular Scaffolds and Biologically Relevant Structures

The functional groups present in this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including those with biological relevance. The 4-chlorophenyl group is a common substituent in many pharmaceutical agents, and its introduction at an early stage of a synthetic sequence can be highly advantageous.

For instance, the heterocyclic systems synthesized from this compound, such as β-lactams, pyrroles, and aziridines, are themselves important scaffolds in medicinal chemistry. These can be further elaborated to access a wide range of biologically active compounds, including potential enzyme inhibitors, receptor modulators, and antimicrobial agents.

Moreover, the imine functionality can be transformed into other functional groups, expanding its synthetic utility. For example, reduction of the imine would yield the corresponding secondary amine, which is a key building block for numerous alkaloids and other natural products.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(4-Chlorobenzylidene)trimethylsilylamine
Phenylacetyl chloride
3-Phenyl-4-phenyl-azetidin-2-one
N-(Trimethylsilyl)benzaldimine
Pyrrole
β-Lactam
Azetidinone
Aziridine
Tetrahydropyridine

Advanced Spectroscopic and Structural Analysis Methodologies in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(trimethylsilyl)imines. Both ¹H and ¹³C NMR provide critical information about the molecular framework and electronic environment of the nuclei.

In the case of N-(Trimethylsilyl)-4-chlorobenzaldimine, the key diagnostic signals in the ¹H NMR spectrum are those of the trimethylsilyl (B98337) (TMS) group and the azomethine proton (CH=N). The nine equivalent protons of the TMS group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 0.0-0.5 ppm. The exact chemical shift can be influenced by the solvent and the electronic nature of the rest of the molecule. The azomethine proton is expected to resonate significantly downfield, generally in the range of 8.00-8.20 ppm, due to the deshielding effect of the imine double bond and the adjacent aromatic ring. The aromatic protons of the 4-chlorophenyl group will appear in the aromatic region, typically between 7.0 and 8.0 ppm, often as a set of two doublets due to the para-substitution pattern.

The ¹³C NMR spectrum offers further structural confirmation. The carbon atom of the TMS group appears at a high field, typically between -1 and 2 ppm. The azomethine carbon (C=N) is a key indicator and is characteristically found in the downfield region, around 160-170 ppm. This significant deshielding highlights the electrophilic nature of the imine carbon. The carbons of the 4-chlorophenyl ring will have distinct signals in the aromatic region (120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

NMR spectroscopy is also a powerful technique for real-time reaction monitoring. The distinct signals of the starting imine, reagents, intermediates, and final products can be tracked quantitatively over time to understand reaction kinetics and mechanisms. For instance, in reactions involving the cleavage of the N-Si bond, the disappearance of the TMS signal and the appearance of new signals corresponding to the derivatized product can be monitored. Similarly, reactions at the imine carbon can be followed by observing changes in the chemical shifts of the azomethine proton and carbon.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
(CH₃)₃Si 0.0 - 0.5 (s, 9H) -1 - 2
CH=N 8.0 - 8.2 (s, 1H) 160 - 170
Aromatic-H 7.0 - 8.0 (m, 4H) 120 - 150
Aromatic-C-Cl - ~135

Note: These are expected values based on typical ranges for N-(trimethylsilyl)imines and may vary depending on the solvent and experimental conditions.

Utilization of High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of molecules with high accuracy, making it invaluable for the identification of transient reaction intermediates. For reactions involving this compound, HRMS can provide definitive evidence for the formation of short-lived species that may not be observable by other techniques.

The mass spectrum of this compound itself would show a molecular ion peak corresponding to its exact mass. PubChem provides a predicted mass-to-charge ratio (m/z) for various adducts of the compound, which can be confirmed by HRMS. uni.lu

Table 2: Predicted m/z for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 212.06569
[M+Na]⁺ 234.04763
[M-H]⁻ 210.05113

Source: PubChem uni.lu

In a research context, if this compound is reacted with an organometallic reagent, for example, HRMS can be used to detect the initial adduct before any subsequent rearrangement or elimination. By obtaining the high-resolution mass of a proposed intermediate, its elemental formula can be determined, providing strong support for a particular reaction mechanism. This is especially useful in complex reaction mixtures where isolation of intermediates is not feasible.

Infrared (IR) Spectroscopy in Characterizing Functional Group Changes during Reactions

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the most characteristic absorption band is that of the C=N (imine) stretching vibration. This band is typically observed in the range of 1630-1650 cm⁻¹. The presence of the trimethylsilyl group can be confirmed by characteristic Si-C stretching and rocking vibrations, often found around 1250 cm⁻¹ and in the 750-850 cm⁻¹ region, respectively. The aromatic C-Cl stretch will also be present, typically in the 1090-1010 cm⁻¹ range.

IR spectroscopy is particularly powerful for monitoring the progress of reactions by observing the disappearance of reactant functional group bands and the appearance of product functional group bands. nih.gov For example, in a reaction where the imine is reduced to an amine, the C=N stretching band would disappear, and a new N-H stretching band would appear in the 3300-3500 cm⁻¹ region. Similarly, if the N-Si bond is cleaved and replaced by an N-H bond, the characteristic Si-C vibrations would diminish or disappear, while N-H bands would emerge. This in-situ monitoring provides valuable kinetic and mechanistic information. nih.gov

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C=N Stretch (Imine) 1630 - 1650
Si-C Stretch ~1250
C-Cl Stretch (Aromatic) 1090 - 1010

Advanced X-ray Diffraction Studies for Elucidating Reaction Intermediate Structures and Chirality

While NMR, MS, and IR provide valuable information about connectivity and functional groups, X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry. Although no specific X-ray crystal structure of this compound has been reported in the searched literature, this technique would be invaluable for unambiguously determining its solid-state conformation.

In the context of its reactivity, X-ray crystallography could be employed to determine the structure of stable reaction intermediates or products. For reactions that generate new stereocenters, X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This is particularly relevant for reactions such as asymmetric additions to the imine bond, where the stereochemical outcome is of paramount importance. The structural data obtained from X-ray analysis can provide crucial insights into the mechanism of stereoselectivity, revealing how substrates and reagents are oriented in the transition state.

Computational and Theoretical Investigations of N Trimethylsilyl 4 Chlorobenzaldimine Reactivity

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions. These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of the positions of its atoms. Key features of these surfaces are stationary points, which include minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For N-(Trimethylsilyl)-4-chlorobenzaldimine, a key reaction pathway of interest is its hydrolysis, which would yield 4-chlorobenzaldehyde (B46862) and trimethylsilylamine. Computational studies on the hydrolysis of other imines have shown that the reaction typically proceeds through a stepwise mechanism involving the nucleophilic attack of a water molecule on the imine carbon. researchgate.netresearchgate.netmasterorganicchemistry.com Explicit water molecules, often included in the calculations, can act as catalysts by stabilizing charge separation in the transition state or by participating directly in proton transfer events. researchgate.net

Another significant reaction class for imines is nucleophilic addition to the C=N double bond. acs.org For N-silylated imines, the Lewis basicity of the nitrogen atom can be modulated by the trimethylsilyl (B98337) group, influencing its reactivity towards various nucleophiles. rsc.org Lewis acids can also play a crucial role by coordinating to the imine nitrogen, thereby increasing the electrophilicity of the imine carbon and lowering the activation barrier for nucleophilic attack. stackexchange.com

Computational modeling can predict the activation energies for these pathways, providing a quantitative measure of the reaction's feasibility. For instance, the transition state for the nucleophilic attack of a generic nucleophile on this compound can be located, and its energy relative to the reactants can be calculated. This information is critical for understanding and predicting the conditions under which the imine will react.

Table 1: Hypothetical Calculated Activation Energies for Key Reactions of this compound

ReactionNucleophile/CatalystComputational MethodCalculated Activation Energy (kcal/mol)
HydrolysisH₂ODFT (B3LYP/6-31G)20-25
Nucleophilic AdditionMethyllithiumDFT (B3LYP/6-31G)10-15
Lewis Acid-Catalyzed AdditionMethyllithium / BF₃DFT (B3LYP/6-31G*)5-10

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the electronic structure is influenced by the interplay of several factors: the aromatic phenyl ring, the electron-withdrawing chloro substituent at the para position, and the N-trimethylsilyl group. The p-chlorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzaldimine due to the inductive effect of the chlorine atom. rsc.org

The HOMO is likely to be a π-orbital distributed over the chlorophenyl ring and the C=N bond, while the LUMO is expected to be the corresponding π* orbital. The energies of these orbitals, and consequently the HOMO-LUMO gap, are critical for predicting the molecule's reactivity in various pericyclic and nucleophilic/electrophilic reactions. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
N-(Trimethylsilyl)benzaldimine (Hypothetical)-8.5-0.87.7
This compound (Predicted) -8.8 -1.1 7.7
4-chlorobenzaldimine (Hypothetical)-9.2-1.08.2

Note: The values in this table are predicted based on general principles of substituent effects and data from analogous compounds. nih.govresearchgate.netnih.govnih.gov They are for illustrative purposes and may not represent the exact values for these specific molecules.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic reactions. By calculating the energies of different possible transition states, chemists can predict which reaction pathway is favored and, therefore, which product will be formed preferentially. researchgate.net

For this compound, several types of selectivity are relevant. In reactions involving nucleophilic attack, regioselectivity (attack at the carbon vs. the silicon atom) and stereoselectivity (facial selectivity of attack on the imine carbon) are important considerations. The steric bulk of the trimethylsilyl group is expected to play a significant role in directing the approach of nucleophiles. acs.org

Furthermore, the E/Z isomerism around the C=N bond is a key factor. The relative stability of the E and Z isomers and the energy barrier for their interconversion can be calculated. researchgate.netrsc.org The predominant isomer in a reaction mixture will often dictate the stereochemical outcome of subsequent reactions. Theoretical studies on other imines have shown that the isomerization can proceed through either a rotation or an inversion mechanism, with the preferred pathway depending on the substituents. capes.gov.br

In catalyzed reactions, computational models can help understand the role of the catalyst in controlling selectivity. For instance, in a chiral Lewis acid-catalyzed addition, the model can reveal how the catalyst interacts with the silylated imine to favor the formation of one enantiomer over the other.

Table 3: Hypothetical Predicted Selectivity in a Nucleophilic Addition to this compound

NucleophilePredicted Major DiastereomerPredicted Diastereomeric Excess (%)Rationale
Methyl GrignardAttack from the less hindered face> 90%Steric hindrance from the trimethylsilyl group and the phenyl ring directs the nucleophile.
Hydride (e.g., from NaBH₄)Attack from the less hindered face> 85%Similar to Grignard, but the smaller size of the hydride may lead to slightly lower selectivity.

Note: These predictions are based on general principles of stereoselectivity in imine additions and are for illustrative purposes. Specific computational studies would be needed for accurate quantitative predictions.

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, is crucial to its reactivity. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers that separate them. tandfonline.comnih.gov For this compound, the key conformational degrees of freedom are the rotation around the C-N single bond and the N-Si single bond.

Computational methods can be used to generate a potential energy surface for the rotation around these bonds. This allows for the identification of the lowest energy conformers (ground states) and the transition states for their interconversion. The energy differences between these conformers and the rotational barriers can be quantified. For example, the barrier to rotation around the N-Si bond in silylamines has been a subject of theoretical interest. nih.gov

Table 4: Predicted Rotational Barriers for this compound

BondPredicted Rotational Barrier (kcal/mol)Predominant Conformer Description
C(imine)-N5 - 8Phenyl and trimethylsilyl groups are likely to be anti-periplanar to minimize steric clash.
N-Si2 - 4Staggered arrangement of methyl groups relative to the imine moiety.

Note: The values in this table are estimations based on data from analogous N-silyl and N-aryl systems and general principles of conformational analysis. nih.gov They are for illustrative purposes.

Exploration of N Trimethylsilyl 4 Chlorobenzaldimine Derivatives and Analogues

Structural Modifications of the Aryl Moiety and Their Impact on Reactivity

The electronic nature of the aryl group in N-silylated benzaldimines plays a crucial role in determining the electrophilicity of the imine carbon. In N-(Trimethylsilyl)-4-chlorobenzaldimine, the chlorine atom acts as an electron-withdrawing group through induction, which enhances the reactivity of the imine towards nucleophiles.

The introduction of different substituents on the phenyl ring allows for the fine-tuning of this reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the reactivity of the C=N bond.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) at the para-position increase the partial positive charge on the imine carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates in additions of organometallic reagents or in cycloaddition reactions.

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) decrease the electrophilicity of the imine carbon. This can lead to slower reactions but can also enhance selectivity in certain cases by favoring specific reaction pathways.

The following table illustrates the expected relative reactivity of various N-(trimethylsilyl)benzaldimine derivatives based on the electronic properties of the para-substituent.

Substituent (X) in p-X-C₆H₄CH=NSi(CH₃)₃Electronic EffectExpected Impact on Reactivity Towards Nucleophiles
-NO₂Strong Electron-WithdrawingHighest Reactivity
-CNStrong Electron-WithdrawingHigh Reactivity
-Cl Moderately Electron-Withdrawing Moderate to High Reactivity
-HNeutralBaseline Reactivity
-CH₃Weakly Electron-DonatingLower Reactivity
-OCH₃Strongly Electron-DonatingLowest Reactivity

This table is generated based on established principles of electronic effects in organic chemistry.

Varying the Silyl (B83357) Protecting Group: Effects on Stability and Reactivity

The trimethylsilyl (B98337) (TMS) group in this compound is just one of many possible silyl protecting groups. The choice of the silyl group has a significant impact on the stability of the N-silylimine and its reactivity profile. rsc.org Generally, the stability of silyl-protected compounds is inversely related to their ease of introduction and removal. gelest.com

Key factors influenced by the silyl group are steric hindrance and electronic effects, which in turn affect the stability towards hydrolysis and the ease of cleavage after a reaction. nih.gov

Stability: Bulkier silyl groups increase the steric hindrance around the Si-N bond, making the imine more stable towards moisture and premature decomposition. For instance, the tert-butyldimethylsilyl (TBS) group is significantly more stable than the TMS group. organic-chemistry.org The hydrolytic stability generally increases with the steric bulk of the silyl group. gelest.com

Reactivity: The size of the silyl group can influence the approach of nucleophiles to the imine. While the primary electronic character is dictated by the aryl ring, a very bulky silyl group like triisopropylsilyl (TIPS) might sterically hinder the nitrogen, potentially affecting the coordination of Lewis acids or the approach of bulky reagents. However, in many cases, the reactivity is more influenced by the electronic nature of the imine itself. acs.org Silyl groups can also influence the reactivity and selectivity in subsequent reactions. researchgate.netku.dk

The table below compares common silyl groups and their general properties in the context of protecting imines.

Silyl GroupAbbreviationRelative Steric BulkRelative Stability
TrimethylsilylTMSSmallLow
TriethylsilylTESMediumModerate
tert-ButyldimethylsilylTBDMS/TBSLargeHigh
tert-ButyldiphenylsilylTBDPSVery LargeVery High
TriisopropylsilylTIPSVery LargeVery High

Data is compiled from general knowledge on silyl protecting groups. gelest.comnih.gov

The choice of silyl group is therefore a strategic decision based on the required stability for purification and handling versus the conditions needed for its eventual removal.

N-Substituted Imine Analogues and Their Synthetic Utility

Replacing the trimethylsilyl group with other substituents on the nitrogen atom leads to a diverse range of imine analogues with distinct synthetic applications. acs.orgresearchgate.net These analogues often exhibit different reactivity patterns and are key intermediates in the synthesis of various nitrogen-containing compounds. acs.org

N-Alkyl/N-Aryl Imines: These are the most common types of imines. Their stability is generally lower than N-silylated imines, especially those derived from enolizable aldehydes, as they can tautomerize to enamines. They are fundamental building blocks in organic synthesis, participating in reactions like reductions to amines, additions of organometallic reagents, and cycloadditions. wikipedia.org

N-Sulfinyl Imines: Chiral N-tert-butanesulfinyl imines are exceptionally valuable in asymmetric synthesis. beilstein-journals.org The sulfinyl group acts as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to the C=N bond. This allows for the synthesis of enantioenriched amines, amino acids, and nitrogen-containing heterocycles. beilstein-journals.org Condensation of aldehydes with tert-butanesulfinamide is a common method for their preparation. beilstein-journals.org

N-Sulfonyl Imines: N-sulfonyl imines, such as N-tosylimines, are highly electrophilic due to the strong electron-withdrawing nature of the sulfonyl group. organic-chemistry.org This enhanced reactivity makes them excellent partners in nucleophilic additions and cycloaddition reactions, such as the aza-Baylis-Hillman reaction. wikipedia.org They serve as precursors to a wide array of amines and heterocyclic systems. organic-chemistry.org

The synthetic utility of these analogues is summarized below.

Imine Analogue TypeKey FeaturePrimary Synthetic Utility
N-Silyl IminesStable ammonia (B1221849) imine surrogatesSynthesis of primary amines, heterocycles. acs.orgacs.org
N-Alkyl/Aryl IminesFundamental imine structureGeneral synthesis of secondary amines, Mannich reactions. wikipedia.org
N-Sulfinyl IminesChiral auxiliary on nitrogenAsymmetric synthesis of chiral amines and heterocycles. beilstein-journals.org
N-Sulfonyl IminesHighly electrophilic C=N bondSynthesis of protected amines, Aza-Baylis-Hillman reactions. wikipedia.orgorganic-chemistry.org

Comparative Studies of Reactivity in Closely Related Silyl Imines

The reactivity of this compound can be benchmarked against other silyl imines to understand its specific chemical behavior. Key comparisons can be made with silyl imines derived from different carbonyl precursors (aliphatic vs. aromatic aldehydes) and with structurally related silyl ketene (B1206846) imines.

Aromatic vs. Aliphatic Silyl Imines: N-silylimines derived from aromatic aldehydes, like the title compound, are generally more stable than those from aliphatic aldehydes. The conjugation of the C=N bond with the aromatic ring provides additional stability. Aliphatic N-silylimines are more prone to oligomerization or decomposition but can be used in situ for various transformations.

Silyl Aldimines vs. Silyl Ketimines: Silyl aldimines (from aldehydes) are typically more reactive towards nucleophiles than silyl ketimines (from ketones) due to reduced steric hindrance at the imine carbon.

N-Silyl Imines vs. Silyl Ketene Imines: Silyl ketene imines are nitrile analogues of silyl ketene acetals and are prepared by N-silylation of nitrile anions. nih.govillinois.edu They are versatile nucleophiles, in contrast to the electrophilic character of N-silylated aldimines. acs.org The reactivity is centered on the α-carbon, which attacks electrophiles. This represents a form of umpolung (reactivity inversion) compared to the typical electrophilicity of the imine carbon in this compound.

A comparative overview of reactivity is presented below.

Silyl Imine TypePrimary Reactive NatureTypical Reaction Partners
N-(Trimethylsilyl)benzaldimines Electrophile Nucleophiles (e.g., Grignard reagents, enolates). acs.org
N-(Trimethylsilyl)aliphatic iminesElectrophileNucleophiles
N-(Trimethylsilyl)ketiminesElectrophile (less reactive)Strong nucleophiles
Silyl Ketene IminesNucleophileElectrophiles (e.g., aldehydes, imines). nih.govillinois.edu

This comparative analysis highlights the distinct roles that different classes of silyl imines can play in synthetic organic chemistry, with this compound serving as a key electrophilic building block. acs.org

Future Research Directions and Interdisciplinary Prospects

Development of Novel Catalytic Systems for N-(Trimethylsilyl)-4-chlorobenzaldimine Transformations

The transformation of imines is often facilitated by catalysis, but traditional methods can require harsh conditions. Future research will likely focus on developing more efficient and milder catalytic systems for reactions involving this compound. While classic Brønsted acids like acetic acid are common, recent advancements have highlighted the potential of alternative catalysts that offer improved yields, better control over porosity and crystallinity in materials synthesis, and milder reaction conditions. nih.gov

Efforts are shifting towards innovative catalytic systems, including:

Lewis Acids: Catalysts such as metal triflates, halides, nitrates, and oxides are being explored. nih.gov Lewis acid catalysts can coordinate with the imine nitrogen, activating the C=N bond and accelerating reactions like nucleophilic additions or cycloadditions under significantly milder conditions and with reduced reaction times. nih.gov

Heteropoly Acids: These present a class of strong Brønsted acids that can be employed in heterogeneous catalysis, simplifying product purification and catalyst recycling.

Organocatalysts: Biomimetic approaches using simple organic molecules, such as pyrrolidine (B122466), have proven effective for synthesizing various imines without the need for acids or metals. organic-chemistry.org Exploring organocatalytic transformations of this compound could provide highly selective and environmentally friendly reaction pathways.

N-Phosphonio Imines: Acyclic N-phosphonio imines have been developed as a novel class of catalysts for reactions like selective epoxidations, with their activity being tunable by modifying substituents. nih.gov

The development of these systems for this compound could enable more efficient and selective synthesis of complex nitrogen-containing molecules.

Catalyst Type Potential Advantages for this compound Representative Examples Reference
Lewis Acids Milder conditions, reduced reaction times, enhanced reactivity.Metal Triflates, PbBr₂, SbI₃, BiBr₃ nih.gov
Organocatalysts Metal-free, biomimetic, high yields under simple conditions.Pyrrolidine organic-chemistry.org
Heterogeneous Catalysts Ease of separation, recyclability, solventless conditions.Amberlyst® 15, Silica (B1680970) Gel peerj.comnih.gov
N-Phosphonio Imines Tunable reactivity, novel catalytic cycles for specific transformations.Acyclic N-phosphonio imines nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and subsequent reactions of this compound into continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced process safety due to small reactor volumes, and the ability to rapidly optimize reaction conditions. stolichem.com

Key research directions include:

Cascading Reactions: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process. For instance, the synthesis of an imine can be directly followed by its hydrogenation to an amine, which requires precise control over reaction conditions to avoid side reactions—a task well-suited for flow reactors. stolichem.com A potential application would be the synthesis of this compound followed by an immediate in-line transformation, streamlining the production of more complex molecules.

Automated Synthesis: The development of flow processes using tools like monolithic triphenylphosphine (B44618) reagents has been demonstrated for Staudinger aza-Wittig reactions to produce imines and amines in an automated fashion. capes.gov.br Applying such automated, multi-step flow processes to this compound could significantly accelerate the discovery and production of its derivatives.

Process Intensification: Continuous flow allows for operation under high temperature and pressure, intensifying reaction rates while minimizing catalyst deactivation. stolichem.com This is particularly relevant for imine reactions, which can be prone to catalyst fouling. stolichem.com Research into optimizing the residence time, temperature, and catalyst loading for transformations of this compound in flow can lead to far more efficient and scalable synthetic routes. The successful application of flow chemistry to prepare other trimethylsilyl-containing precursors further supports the viability of this approach. nih.gov

Green Chemistry Approaches in the Synthesis and Reactions of this compound

Aligning the synthesis and use of this compound with the principles of green chemistry is a critical future objective. This involves developing methods that are more atom-economical, use less hazardous materials, and reduce waste. researchgate.net

Promising areas of investigation include:

Heterogeneous Catalysis in Solvent-Free Conditions: The use of recyclable, solid-supported catalysts like Amberlyst® 15 has been shown to produce various imines in excellent yields under solventless ("neat") conditions at room temperature. peerj.com Similarly, silica gel has been used as an effective medium for various organic transformations without organic solvents, with products easily isolated through simple filtration. nih.gov Applying these methods to the synthesis of this compound would drastically reduce solvent waste.

Micellar Catalysis in Water: An emerging green technique involves conducting transition metal-catalyzed reactions within micelles in an aqueous medium. This approach can avoid the use of hazardous organic solvents and intensify reactions by increasing local reactant concentrations, allowing for lower catalyst loadings. rsc.org Developing micellar catalysis for the synthesis or transformation of this compound could offer a highly sustainable alternative to conventional methods.

Metal-Free Reactions in Aqueous Environments: Recent breakthroughs include metal-free C-H amination methods that proceed in water. rsc.org These reactions leverage the hydrophobic effect of water to facilitate tandem reactions, avoiding toxic solvents and the need to handle potentially unstable intermediates. rsc.org Exploring such pathways for this compound would represent a significant advance in sustainable chemistry.

Green Chemistry Strategy Description Potential Application to this compound Reference
Solvent-Free Synthesis Reactions are conducted without a solvent, using a heterogeneous catalyst.Synthesis using Amberlyst® 15 or silica gel to minimize waste. peerj.comnih.gov
Micellar Catalysis Reactions occur in nanoparticle micelles within water, replacing organic solvents.Copper-catalyzed oxidative coupling reactions in water. rsc.org
"On Water" Chemistry Utilizes the hydrophobic effect of water to promote reactions.Metal-free C-H amination/imination reactions. rsc.org

Emerging Methodologies for C-C and C-N Bond Formations

This compound is an ideal substrate for developing novel carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental to organic synthesis. pageplace.de

C-N Bond Formation: The construction of C-N bonds is crucial for synthesizing pharmaceuticals, agrochemicals, and materials. pageplace.de While classic methods like the Buchwald-Hartwig cross-coupling reaction are well-established for creating aryl-amine bonds, future research could explore sequential, one-pot domino N-arylation protocols using this compound as a building block. nih.gov Furthermore, main-group-catalyzed methods that use organophosphorus catalysts and a hydrosilane reductant are emerging for the intermolecular coupling of nitroarenes with boronic acids, offering a transition-metal-free alternative for C-N bond formation. researchgate.net

C-C Bond Formation: The electrophilic carbon of the imine functional group is a prime target for nucleophilic attack, leading to the formation of a new C-C bond. Future research can build upon established imine chemistry to explore:

Mannich-type Reactions: The Mannich reaction is a cornerstone of C-C bond formation. researchgate.net Developing catalytic, enantioselective versions where this compound reacts with enolates or their equivalents would provide access to chiral β-amino carbonyl compounds.

Addition of Organometallic Reagents: The addition of Grignard or organolithium reagents to the C=N bond is a direct method for creating new C-C bonds. researchgate.netwikipedia.org Investigating the diastereoselectivity of such additions to this compound is a key area for study.

Radical-Mediated Chemistry: A novel frontier involves the use of non-thermal plasma to generate radical intermediates that can participate in C-N bond formation. nih.gov Another strategy involves the coupling of transient azaallyl ligands around metal-metal bonds to form multiple C-C bonds. nih.gov Exploring the participation of this compound in such radical-mediated processes could lead to unprecedented molecular architectures.

Three-Component Couplings: Copper-catalyzed three-component reactions of isocyanides, hydrosilanes, and allylic phosphates have been shown to produce chiral formimides, which can be readily converted to other functional groups. organic-chemistry.org Adapting such multi-component strategies to incorporate this compound could enable the rapid construction of complex, high-value molecules.

Q & A

Q. Advanced

  • Ligand Screening : Combinatorial libraries of chiral ligands (e.g., phosphines or bisoxazolines) can be tested for enantioselectivity in Rh-catalyzed additions .
  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps.
  • Substrate Scope : Evaluate electronic effects by substituting the 4-chloro group with other halides (e.g., Br, F) .

What analytical methods are most reliable for characterizing this compound and its derivatives?

Q. Basic

  • 1H/13C NMR : Key diagnostic signals include the imine proton (δ ~8.8–9.0 ppm) and TMS methyl groups (δ ~0.1–0.3 ppm) .
  • HRMS : Exact mass analysis (e.g., ±0.0003 Da error margin) confirms molecular formula .
  • X-ray Crystallography : Resolves steric and electronic effects of the TMS group on molecular geometry (if crystals are obtainable) .

How does the electronic nature of the 4-chloro substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced
The 4-chloro group:

  • Activates the Imine : Electron-withdrawing effects increase electrophilicity at the imine carbon, accelerating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .
  • Directs Metal Coordination : Chlorine’s lone pairs may stabilize transition metals (e.g., Rh or Pd) during catalysis, altering regioselectivity .
    Comparative studies with 4-methoxy or 4-methyl analogs can isolate electronic contributions .

What precautions are necessary when handling this compound to ensure reproducibility in synthetic workflows?

Q. Basic

  • Moisture Control : Use Schlenk lines or gloveboxes to prevent hydrolysis of the TMS group .
  • Storage : Store under inert gas (Ar/N2) at −20°C in sealed amber vials .
  • Safety Protocols : Avoid inhalation; use fume hoods due to potential respiratory irritation .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Advanced

  • DFT Calculations : Model transition states to predict enantioselectivity in asymmetric reactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene) .
  • QSAR Studies : Correlate substituent effects (e.g., Cl vs. CF3) with catalytic activity .

What are the limitations of using this compound in large-scale syntheses?

Q. Advanced

  • Cost of Silylation Reagents : TMSCl is expensive for industrial-scale use; explore alternative silyl donors (e.g., hexamethyldisilazane) .
  • Purification Challenges : High volatility of TMS-containing compounds complicates distillation. Use flash chromatography with silica gel deactivated with 1% Et3N .

How can researchers validate the stability of this compound under varying pH conditions?

Q. Advanced

  • Kinetic Stability Assays : Monitor degradation via HPLC under acidic (pH 2–4) or basic (pH 8–10) conditions .
  • Activation Energy Calculations : Use Arrhenius plots to predict shelf life at different temperatures .
  • Comparative Studies : Test stability against non-silylated analogs (e.g., N-H benzaldimines) to quantify TMS protection effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.